molecular formula C9H9BrClFO B1378026 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene CAS No. 1820712-69-3

5-Bromo-1-chloro-3-fluoro-2-propoxybenzene

Cat. No.: B1378026
CAS No.: 1820712-69-3
M. Wt: 267.52 g/mol
InChI Key: WKQFKZLQKLTQIG-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is a chemical compound that belongs to the family of halobenzenes.

Preparation Methods

The synthesis of 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene can be achieved through multi-step organic synthesis routes. Typically, the process involves the functionalization of nitrobenzene to obtain the target product . Industrial production methods often involve the use of organic solvents such as ethanol and ether, as the compound is soluble in these solvents but not in water .

Chemical Reactions Analysis

5-Bromo-1-chloro-3-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used as a substrate in metal-catalyzed coupling reactions such as Suzuki coupling.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is utilized in various scientific research applications, including:

    Chemistry: It is used in the synthesis of new organic compounds and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.

    Industry: The compound is used in the production of materials for organic electronic devices.

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications .

Comparison with Similar Compounds

5-Bromo-1-chloro-3-fluoro-2-propoxybenzene can be compared with other similar compounds, such as:

    5-Bromo-3-fluoropicolinonitrile: This compound has similar halogen substitutions but differs in its functional groups and applications.

    5-Bromo-1-chloro-2-fluoro-3-propoxybenzene: A closely related compound with slight variations in the position of halogen atoms.

The uniqueness of this compound lies in its specific combination of halogen atoms and propoxy group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQFKZLQKLTQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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